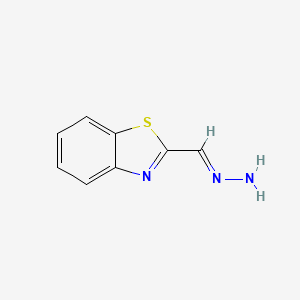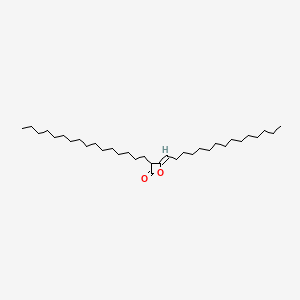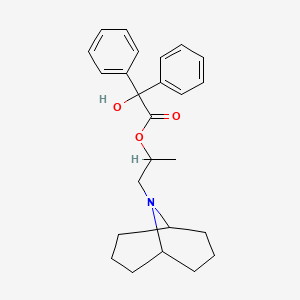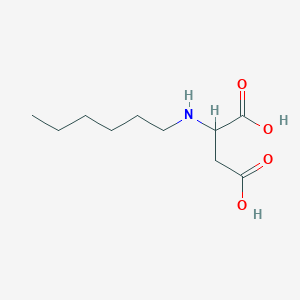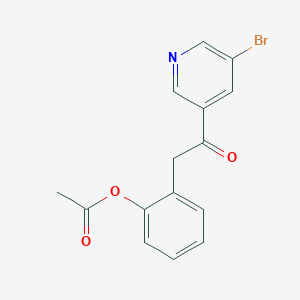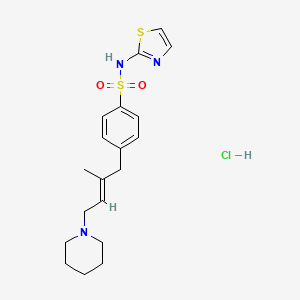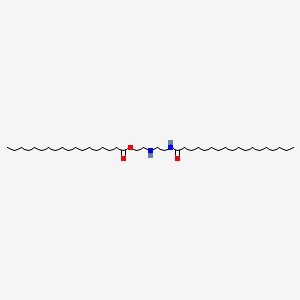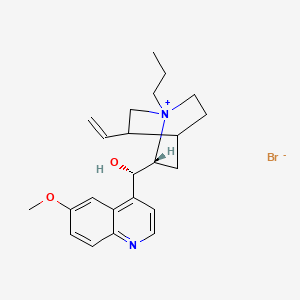![molecular formula C10H13IN2Si B13783656 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of the iodine and trimethylsilyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- can be achieved through several synthetic routesThe reaction conditions typically include the use of iodine and a suitable solvent, such as acetonitrile, under reflux conditions . Industrial production methods may involve large-scale iodination and silylation processes, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs), leading to the suppression of cancer cell proliferation and migration . The compound binds to the active site of the target protein, blocking its function and disrupting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-(trimethylsilyl)-: This compound has a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1H-Pyrrolo[2,3-B]pyridine, 4-bromo-1-(trimethylsilyl)-:
1H-Pyrrolo[2,3-B]pyridine, 4-fluoro-1-(trimethylsilyl)-: The fluorine atom imparts unique properties, such as increased metabolic stability.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)- lies in its specific reactivity and the ability to form stable intermediates, making it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C10H13IN2Si |
|---|---|
Poids moléculaire |
316.21 g/mol |
Nom IUPAC |
(4-iodopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane |
InChI |
InChI=1S/C10H13IN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3 |
Clé InChI |
DWAWRLFPOXHKNA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C=CC2=C(C=CN=C21)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


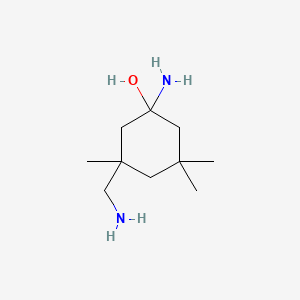
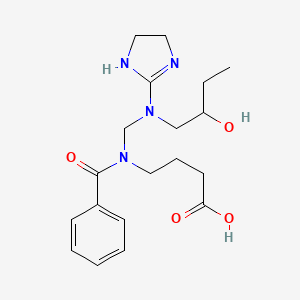
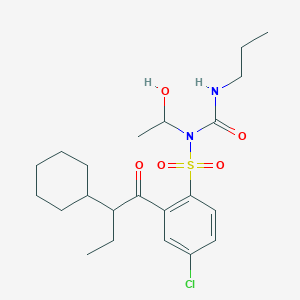
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)
